N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a bromophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a base-promoted, CBr4-mediated tandem bromination and intramolecular Friedel–Crafts alkylation of N-aryl enamines . This method involves the use of carbon tetrabromide (CBr4) and a suitable base to facilitate the cyclization of N-aryl enamines. The reaction proceeds with high efficiency and does not require the use of a transition metal or a stoichiometric amount of oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the described synthetic route offers operational simplicity, easy scalability, and good substrate tolerability, making it a viable option for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Bromination: The presence of the bromophenyl group allows for further bromination reactions.
Friedel–Crafts Alkylation: The indole ring can participate in Friedel–Crafts alkylation reactions.
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: Carbon tetrabromide (CBr4) and a suitable base.
Friedel–Crafts Alkylation: Typically requires a Lewis acid catalyst.
Substitution Reactions: Common nucleophiles such as amines or thiols can be used.
Major Products Formed
Bromination: Further brominated derivatives.
Friedel–Crafts Alkylation: Alkylated indole derivatives.
Substitution Reactions: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its indole core structure.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects. The bromophenyl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZECLEXIQMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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